Cas no 1396811-80-5 (1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea)

1-(3,5-Difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea is a specialized urea derivative featuring a difluorophenyl group and a pyrimidine-pyrazole hybrid structure. This compound exhibits potential as an intermediate or active moiety in pharmaceutical and agrochemical research due to its unique heterocyclic framework. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the pyrimidine-pyrazole core offers versatile binding interactions, making it valuable for kinase inhibition studies or targeted drug design. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) investigations. Suitable for applications in medicinal chemistry, this compound demonstrates synthetic utility in developing biologically active molecules with optimized pharmacokinetic properties.
1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea structure
1396811-80-5 structure
Product name:1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea
CAS No:1396811-80-5
MF:C16H14F2N6O
Molecular Weight:344.318768978119
CID:6614635
PubChem ID:71789843

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 化学的及び物理的性質

名前と識別子

    • 1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea
    • 1396811-80-5
    • 1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
    • AKOS024539679
    • VU0537490-1
    • F6218-0336
    • 1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
    • 1-(3,5-difluorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea
    • インチ: 1S/C16H14F2N6O/c1-9-3-10(2)24(23-9)15-19-7-14(8-20-15)22-16(25)21-13-5-11(17)4-12(18)6-13/h3-8H,1-2H3,(H2,21,22,25)
    • InChIKey: CYVWFBPHHBSLMT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)NC(NC1C=NC(=NC=1)N1C(C)=CC(C)=N1)=O)F

計算された属性

  • 精确分子量: 344.11971542g/mol
  • 同位素质量: 344.11971542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 84.7Ų

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6218-0336-5μmol
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6218-0336-1mg
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
1mg
$54.0 2023-09-09
Life Chemicals
F6218-0336-4mg
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
4mg
$66.0 2023-09-09
Life Chemicals
F6218-0336-25mg
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
25mg
$109.0 2023-09-09
Life Chemicals
F6218-0336-20μmol
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6218-0336-2μmol
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6218-0336-3mg
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
3mg
$63.0 2023-09-09
Life Chemicals
F6218-0336-5mg
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
5mg
$69.0 2023-09-09
Life Chemicals
F6218-0336-2mg
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
2mg
$59.0 2023-09-09
Life Chemicals
F6218-0336-10μmol
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]urea
1396811-80-5
10μmol
$69.0 2023-09-09

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea 関連文献

1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylureaに関する追加情報

Introduction to Compound with CAS No. 1396811-80-5 and Product Name: 1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea

The compound with the CAS number 1396811-80-5 and the product name 1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic urea derivatives that have garnered considerable attention due to their potential biological activities. The structural features of this molecule, particularly the presence of 3,5-difluorophenyl, 3,5-dimethyl-1H-pyrazol-1-yl, and pyrimidin-5-ylurea moieties, contribute to its unique chemical properties and biological relevance.

Recent research in the domain of medicinal chemistry has highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and binding affinity of drug candidates. The 3,5-difluorophenyl substituent in this compound is particularly noteworthy, as it has been shown to improve metabolic stability and binding interactions with biological targets. This modification is a testament to the growing interest in fluorinated compounds as pharmacophores in drug discovery.

The pyrimidine core is another critical component of this molecule, often serving as a key scaffold in the development of antiviral, anticancer, and anti-inflammatory agents. The incorporation of a pyrimidin-5-ylurea group further enhances the compound's potential therapeutic applications by introducing additional hydrogen bonding capabilities. These interactions are crucial for stabilizing protein-ligand complexes and improving drug efficacy.

Moreover, the presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety adds another layer of complexity to the molecule's structure. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The dimethyl substitution at the 3 and 5 positions of the pyrazole ring enhances its bioactivity by increasing lipophilicity while maintaining solubility.

Current research in this field has demonstrated that such multifunctional compounds can exhibit synergistic effects when combined with other therapeutic agents. For instance, studies have shown that molecules containing both pyrimidine and pyrazole moieties can interact with multiple targets simultaneously, leading to improved treatment outcomes. This concept aligns well with the principles of polypharmacology, which aims to develop drugs that modulate multiple pathways or targets to achieve better therapeutic effects.

The synthesis of 1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern pharmaceutical synthesis. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies to ensure high yields and purity. Similarly, the formation of the pyrimidin-5-ylurea group necessitates precise control over reaction conditions to avoid unwanted side products.

In terms of biological activity, preliminary studies on this compound have revealed promising results in various disease models. The combination of structural elements known to enhance binding affinity and metabolic stability suggests that this molecule could be a potent candidate for further development. Specifically, its potential as an inhibitor of kinases and other enzymes implicated in cancer progression has been explored in vitro. Additionally, its interaction with receptors involved in inflammatory responses makes it a candidate for therapeutic applications in chronic inflammatory diseases.

The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Advanced computational methods allow researchers to predict molecular properties and simulate interactions with biological targets before conducting expensive wet-lab experiments. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.

Looking ahead, the development of novel derivatives based on this scaffold represents an exciting area for future research. By modifying substituents or introducing new functional groups, scientists can fine-tune the biological activity and pharmacokinetic properties of these molecules. Such modifications could lead to more effective drugs with improved safety profiles.

In conclusion,1-(3,5-difluorophenyl)-3-2-(3,5-dimethyl-1H-pyrazol-1-y)pyrimidin - 5 - ylurea (CAS No. 1396811 - 80 - 5) exemplifies the innovative approaches being employed in modern pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in ongoing drug discovery efforts aimed at addressing critical unmet medical needs.

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